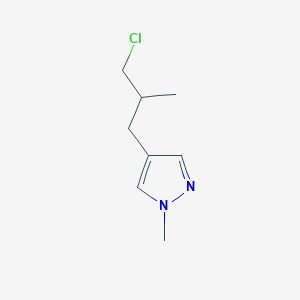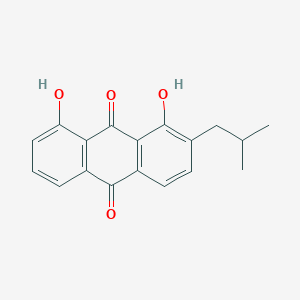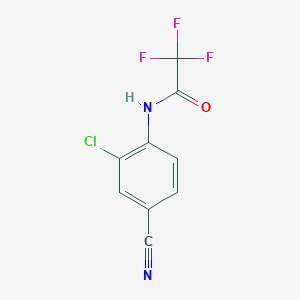
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C10H5ClF3N2O It is characterized by the presence of a chloro group, a cyano group, and a trifluoroacetamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-chloro-4-cyanophenylamine with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Substitution: Formation of N-(2-amino-4-cyanophenyl)-2,2,2-trifluoroacetamide.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2,2,2-trifluoroacetamide.
Hydrolysis: Formation of 2-chloro-4-cyanobenzoic acid.
科学的研究の応用
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
類似化合物との比較
Similar Compounds
- N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide
- N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetamide
- N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both a chloro and a cyano group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C9H4ClF3N2O |
|---|---|
分子量 |
248.59 g/mol |
IUPAC名 |
N-(2-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H4ClF3N2O/c10-6-3-5(4-14)1-2-7(6)15-8(16)9(11,12)13/h1-3H,(H,15,16) |
InChIキー |
YEOHZSGKJBCCHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)Cl)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
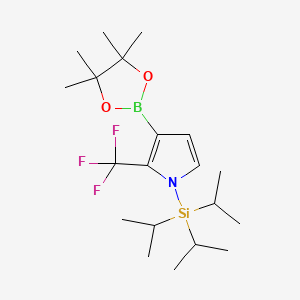


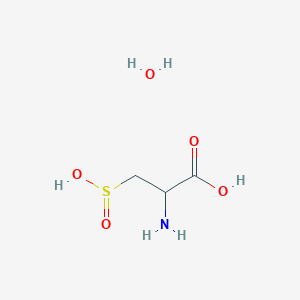
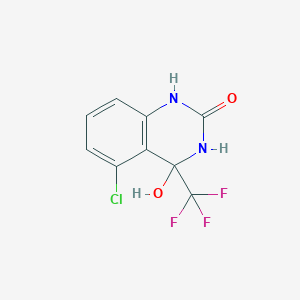

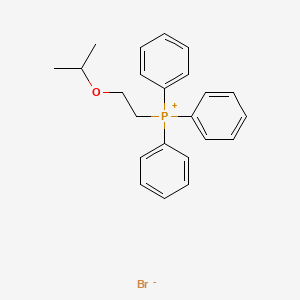
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
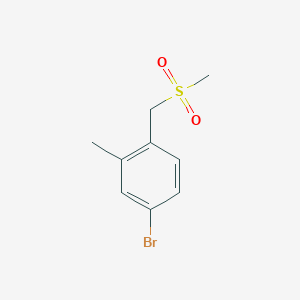
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
